molecular formula C15H21NOS B14901313 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol

2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol

Cat. No.: B14901313
M. Wt: 263.4 g/mol
InChI Key: CLCIIOFBOZXTQI-UHFFFAOYSA-N
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Description

2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol, can be achieved through various methods. One common approach involves the use of coupling reactions and electrophilic cyclization reactions . For instance, the synthesis may start with the preparation of benzo[b]thiophene intermediates, followed by functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale reactions using readily available starting materials and efficient catalysts. The use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C15H21NOS/c1-11(2)7-13(9-17)16-8-12-10-18-15-6-4-3-5-14(12)15/h3-6,10-11,13,16-17H,7-9H2,1-2H3

InChI Key

CLCIIOFBOZXTQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CSC2=CC=CC=C21

Origin of Product

United States

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